molecular formula C8H15NO B6150967 7,7-dimethylazepan-2-one CAS No. 90203-98-8

7,7-dimethylazepan-2-one

Cat. No.: B6150967
CAS No.: 90203-98-8
M. Wt: 141.21 g/mol
InChI Key: YKCXFNSULUOZCS-UHFFFAOYSA-N
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Description

7,7-Dimethylazepan-2-one is a seven-membered lactam (azepanone) derivative characterized by two methyl groups substituted at the 7th position of the azepane ring. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol . The compound’s SMILES notation is CC1(CCCCC(=O)N1)C, and its InChIKey is YKCXFNSULUOZCS-UHFFFAOYSA-N . This structure confers unique physicochemical properties, including a predicted collision cross-section (CCS) of 142.12265 Ų for the [M+H]+ ion . The compound is cataloged under CAS number 90203-98-8 and is utilized in organic synthesis and pharmaceutical research as a building block .

Properties

CAS No.

90203-98-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7,7-dimethylazepan-2-one

InChI

InChI=1S/C8H15NO/c1-8(2)6-4-3-5-7(10)9-8/h3-6H2,1-2H3,(H,9,10)

InChI Key

YKCXFNSULUOZCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(=O)N1)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediamine with a carbonyl compound under acidic conditions to form the azepane ring. The reaction is usually carried out in a solvent such as toluene or ethanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents such as alkyl halides can introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound, such as 7,7-dimethylazepane.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

7,7-Dimethylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 7,7-dimethylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Key Structural Analogs

The following azepan-2-one derivatives are structurally related to 7,7-dimethylazepan-2-one, differing primarily in methyl substitution patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions Key Features
This compound C₈H₁₅NO 141.21 90203-98-8 C7, C7 Two methyl groups at C7; moderate hydrophobicity
7-Methylazepan-2-one C₇H₁₃NO 127.18 1985-48-4 C7 Single methyl group at C7; lower molecular weight
3,3,7,7-Tetramethylazepan-2-one C₁₀H₁₉NO 169.26 62835-02-3 C3, C3, C7, C7 Four methyl groups; increased steric hindrance

Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • Hydrophobicity : The number of methyl groups correlates with increased hydrophobicity. For instance, 3,3,7,7-tetramethylazepan-2-one (logP estimated >2.5) is significantly more lipophilic than 7-methylazepan-2-one (logP ~1.8) due to its four methyl substituents .
  • Molecular Weight : Increasing methyl substitution raises molecular weight, impacting solubility. This compound (141.21 g/mol) is less water-soluble than 7-methylazepan-2-one (127.18 g/mol) but more soluble than the tetramethyl analog (169.26 g/mol) .

Collision Cross-Section (CCS) and Mass Spectrometry

  • The [M+H]+ ion CCS of this compound (142.12 Ų ) is larger than that of 7-methylazepan-2-one (~135 Ų, extrapolated), reflecting its higher molecular weight and structural bulk .
  • The tetramethyl derivative exhibits even higher CCS values (~160 Ų), consistent with its extended alkyl chain and steric effects .

Synthetic and Application Considerations

  • Reactivity : Methyl groups at C7 in this compound reduce ring strain compared to unsubstituted azepan-2-one, enhancing stability during reactions like hydrolysis or alkylation .
  • Pharmaceutical Relevance : Derivatives like 7-methylazepan-2-one are intermediates in synthesizing bioactive molecules, whereas bulkier analogs (e.g., tetramethyl) are less common due to synthetic complexity .

Research Findings and Implications

  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that this compound has a melting point ~90–95°C, higher than 7-methylazepan-2-one (~75°C) due to stronger intermolecular van der Waals forces .
  • Solubility Trends: Polar aprotic solvents (e.g., DMSO) dissolve this compound more effectively than water, whereas tetramethyl derivatives require non-polar solvents (e.g., hexane) .

Biological Activity

7,7-Dimethylazepan-2-one is a cyclic compound belonging to the azepane class, characterized by its seven-membered nitrogen-containing heterocycle. Its chemical formula is C9H17NOC_9H_{17}NO, featuring a carbonyl group (ketone) at the second position and two methyl groups at the third and seventh positions. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.

The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide to form oxo derivatives.
  • Reduction : Reduction can be achieved with hydrogen gas in the presence of a palladium catalyst, yielding reduced forms like 7,7-dimethylazepane.
  • Substitution : Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of different substituents using alkyl halides.

Summary of Reactions

Reaction TypeReagentsMajor Products
OxidationKMnO₄Oxo derivatives
ReductionH₂ + Pd/CReduced forms
SubstitutionAlkyl halides + BaseN-alkylated derivatives

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, influencing the activity of these targets through:

  • Binding to active sites or allosteric sites
  • Inducing conformational changes that affect function

This mechanism positions this compound as a candidate for further research in enzyme inhibition and receptor modulation.

Biological Applications

Research indicates that this compound has several potential applications:

  • Enzyme Inhibitors : Due to its structural similarities with biologically active molecules, it can be utilized in studying enzyme inhibition.
  • Receptor Ligands : Its ability to interact with various receptors makes it a candidate for receptor ligand studies.
  • Synthetic Chemistry : Acts as a building block for synthesizing more complex heterocyclic compounds.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5,5-Dimethylazepan-2-oneTwo methyl groups on the fifth carbonMore stable due to additional methyl group
3,5-Dimethylpiperidin-2-oneFive-membered ring with two methylsDifferent ring size alters reactivity
1-Amino-5,5-dimethylpiperidin-2-one hydrochlorideContains an amino groupIncreased polarity and potential for hydrogen bonding

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